3-Hexadecanone
Overview
Description
3-Hexadecanone: is an organic compound with the molecular formula C16H32O . It is a ketone, specifically a long-chain aliphatic ketone, where the carbonyl group is located at the third carbon of a sixteen-carbon chain. .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexadecanone can be synthesized through various methods. One common method involves the acylation of 1,3-cyclohexanedione with hexadecanoyl chloride , followed by rearrangement, chlorination using tert-butyl hypochlorite , and subsequent aromatization . Another method includes the reaction of palmitoyl chloride with phenol in the presence of aluminium chloride in solvents like tetrachloroethane or nitrobenzene .
Industrial Production Methods: Industrial production of this compound typically involves the Fries rearrangement of phenyl palmitate with aluminium chloride. This reaction can be carried out in various solvents, including tetrachloroethane and carbon disulfide, under controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Hexadecanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often employed.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: 3-Hexadecanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3-Hexadecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role in biological systems and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Hexadecanone involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in fatty acid metabolism. The carbonyl group in this compound can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways .
Comparison with Similar Compounds
- 2-Hexadecanone
- 1-Hexadecanol
- Hexadecanoic acid
Comparison:
- 2-Hexadecanone: Similar to 3-Hexadecanone but with the carbonyl group at the second carbon. It has slightly different reactivity and physical properties.
- 1-Hexadecanol: An alcohol with a hydroxyl group instead of a carbonyl group. It has different chemical reactivity, particularly in oxidation and reduction reactions.
- Hexadecanoic acid: A carboxylic acid with a carboxyl group instead of a carbonyl group. It has different acidity and reactivity in esterification and amidation reactions.
This compound is unique due to its specific position of the carbonyl group, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
hexadecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMXHUUHBSCKEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066412 | |
Record name | 3-Hexadecanone | |
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Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 3-Hexadecanone | |
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CAS No. |
18787-64-9 | |
Record name | 3-Hexadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18787-64-9 | |
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Record name | 3-Hexadecanone | |
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Record name | 3-Hexadecanone | |
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Record name | 3-Hexadecanone | |
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Record name | 3-Hexadecanone | |
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Record name | Hexadecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.686 | |
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Record name | 3-Hexadecanone | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the antibacterial activity of 3-Hexadecanone been investigated?
A: While this compound itself has not been independently assessed for antibacterial activity, studies have investigated the antimicrobial properties of essential oils containing this compound. Notably, the essential oil of Lantana involucrate, in which this compound is a major component, showed weak antibacterial activity against Bacillus cereus and Staphylococcus aureus []. This finding suggests a potential area for further research into the specific antimicrobial properties of this compound.
Q2: Are there any studies on the formation of this compound by microorganisms?
A: Yes, research has shown that certain soil microorganisms, like a specific Arthrobacter species, can produce this compound through the oxidation of n-hexadecane []. Interestingly, this process involves the intermediary formation of 2- and 3-hexadecanols, highlighting a potential metabolic pathway for the biosynthesis of this ketone []. This finding suggests the potential for biocatalytic applications of microorganisms in producing this compound.
Q3: Is there any spectroscopic data available for this compound?
A: While specific spectroscopic data for this compound isn't detailed within these research articles, its presence in various samples has been confirmed through GC-MS analysis [, ]. This technique allows for the separation and identification of compounds based on their mass-to-charge ratio, providing valuable structural information.
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